N-[3-(diethylamino)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(diethylamino)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines a diethylamino group, a methoxyphenyl group, and a trifluoromethylpyrimidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(diethylamino)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the attachment of the diethylamino group via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the methoxyphenyl group, potentially altering the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.
Biologie: In der biologischen Forschung kann die Verbindung auf ihr Potenzial als Wirkstoffkandidat untersucht werden. Ihre Fähigkeit, mit biologischen Zielen wie Enzymen oder Rezeptoren zu interagieren, macht sie zu einem wertvollen Werkzeug für die Untersuchung biochemischer Pfade.
Medizin: In der Medizin könnte die Verbindung auf ihr therapeutisches Potenzial untersucht werden. Ihre einzigartige Struktur könnte es ihr ermöglichen, mit spezifischen molekularen Zielen zu interagieren, was zur Entwicklung neuer Behandlungen für verschiedene Krankheiten führt.
Industrie: In der Industrie kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden. Ihre einzigartige Kombination von funktionellen Gruppen ermöglicht die Gestaltung von Materialien mit maßgeschneiderten elektronischen, optischen oder mechanischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von N-[3-(Diethylamino)propyl]-2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Diethylaminogruppe kann mit biologischen Rezeptoren interagieren, während die Methoxyphenyl- und Trifluormethylgruppen die elektronischen Eigenschaften der Verbindung modulieren können. Dies ermöglicht es der Verbindung, ihre Wirkungen über verschiedene biochemische Pfade auszuüben, was möglicherweise zu therapeutischen Vorteilen führt.
Ähnliche Verbindungen:
Ethylacetoacetat: Eine Verbindung mit einer ähnlichen Esterfunktionalität, aber einer unterschiedlichen Gesamtstruktur.
Acetylaceton: Eine weitere Verbindung mit einer ähnlichen Keto-Enol-Tautomerie, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit: N-[3-(Diethylamino)propyl]-2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamid ist aufgrund seiner Kombination aus einer Diethylaminogruppe, einer Methoxyphenylgruppe und einer Trifluormethylpyrimidinylgruppe einzigartig. Diese einzigartige Struktur ermöglicht es, mit einer breiten Palette von molekularen Zielen zu interagieren, was sie zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Wirkmechanismus
The mechanism of action of N-[3-(diethylamino)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the methoxyphenyl and trifluoromethyl groups can modulate the compound’s electronic properties. This allows the compound to exert its effects through various biochemical pathways, potentially leading to therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetoacetate: A compound with a similar ester functional group but different overall structure.
Acetylacetone: Another compound with a similar keto-enol tautomerism but different functional groups.
Uniqueness: N-[3-(diethylamino)propyl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of a diethylamino group, a methoxyphenyl group, and a trifluoromethylpyrimidinyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C21H27F3N4O2S |
---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
N-[3-(diethylamino)propyl]-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H27F3N4O2S/c1-4-28(5-2)12-6-11-25-19(29)14-31-20-26-17(13-18(27-20)21(22,23)24)15-7-9-16(30-3)10-8-15/h7-10,13H,4-6,11-12,14H2,1-3H3,(H,25,29) |
InChI-Schlüssel |
CLNQBNWJURLQFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.